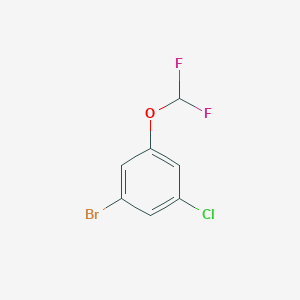

1-Bromo-3-chloro-5-(difluoromethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-chloro-5-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRGKKXJURVLGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716490 | |

| Record name | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004112-67-7 | |

| Record name | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004112-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-chloro-5-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-3-chloro-5-(difluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-Bromo-3-chloro-5-(difluoromethoxy)benzene" synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, two-step synthetic protocol for the preparation of this compound, a halogenated and difluoromethoxylated aromatic compound of significant interest in medicinal chemistry and materials science. The difluoromethoxy (OCF₂H) group is a valuable bioisostere for hydroxyl or thiol groups, offering unique properties such as increased lipophilicity and metabolic stability.[1] This guide details a robust and efficient synthetic strategy, beginning with the readily available precursor 3-amino-5-chlorophenol. The synthesis proceeds through a copper-catalyzed Sandmeyer reaction to generate the key intermediate, 1-bromo-3-chloro-5-hydroxybenzene, followed by a difluoromethoxylation step utilizing sodium chlorodifluoroacetate as a difluorocarbene source. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure reproducibility and understanding for researchers in drug development and synthetic chemistry.

Strategic Overview of the Synthesis

The synthesis of this compound is strategically designed in two key stages to ensure high regioselectivity and yield. Direct electrophilic halogenation of a substituted benzene ring would likely result in a mixture of isomers that are difficult to separate. Therefore, our approach leverages the precise transformations enabled by modern synthetic methodologies.

-

Stage 1: Sandmeyer Bromination. We begin with 3-amino-5-chlorophenol. The amino group serves as a synthetic handle that can be cleanly replaced by a bromine atom using a Sandmeyer reaction. This reaction is renowned for its ability to introduce halides and other functional groups onto an aromatic ring in positions that are not easily accessible through direct substitution.[2][3] This step efficiently produces the key intermediate, 1-bromo-3-chloro-5-hydroxybenzene.

-

Stage 2: O-Difluoromethoxylation. The phenolic hydroxyl group of the intermediate is then converted to the target difluoromethoxy ether. This is achieved through reaction with a difluorocarbene (:CF₂) source. Several reagents can generate this reactive intermediate; however, this protocol utilizes sodium 2-chloro-2,2-difluoroacetate, which is stable, commercially available, and effective for the difluoromethylation of phenols.[4][5]

The complete synthetic workflow is illustrated below.

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 1-Bromo-3-chloro-5-hydroxybenzene

This stage employs the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[6][7]

Mechanistic Rationale

The reaction proceeds in two distinct phases:

-

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Copper-Catalyzed Displacement: The diazonium salt undergoes a radical-nucleophilic aromatic substitution catalyzed by copper(I) bromide (CuBr). A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical with the loss of nitrogen gas (N₂), a thermodynamically favorable process. The aryl radical then abstracts a bromine atom from a copper(II) species, yielding the final aryl bromide and regenerating the Cu(I) catalyst.[2]

Experimental Protocol: Sandmeyer Reaction

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Amino-5-chlorophenol | C₆H₆ClNO | 143.57 | 5.00 g | 34.8 | 1.0 |

| Hydrobromic Acid (48%) | HBr | 80.91 | 25 mL | ~220 | ~6.3 |

| Sodium Nitrite | NaNO₂ | 69.00 | 2.54 g | 36.8 | 1.06 |

| Copper(I) Bromide | CuBr | 143.45 | 5.48 g | 38.2 | 1.1 |

| Deionized Water | H₂O | 18.02 | As needed | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |

| Sodium Bicarbonate (sat.) | NaHCO₃ | 84.01 | As needed | - | - |

| Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 3-amino-5-chlorophenol (5.00 g, 34.8 mmol) and 48% hydrobromic acid (25 mL).

-

Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (2.54 g, 36.8 mmol) in 10 mL of deionized water and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt is observed.

-

-

Displacement:

-

In a separate 500 mL flask, dissolve copper(I) bromide (5.48 g, 38.2 mmol) in 15 mL of 48% HBr with gentle warming, then cool the solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash sequentially with deionized water (50 mL) and saturated sodium bicarbonate solution (50 mL) to neutralize excess acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-bromo-3-chloro-5-hydroxybenzene as a solid.

-

Stage 2: Synthesis of this compound

This stage introduces the difluoromethoxy group onto the phenolic oxygen, a transformation that significantly alters the electronic and physical properties of the molecule.

Mechanistic Rationale

The difluoromethoxylation of a phenol proceeds via the generation of difluorocarbene (:CF₂), a highly electrophilic intermediate.[4]

-

Carbene Generation: Sodium chlorodifluoroacetate, upon heating in a polar aprotic solvent like DMF, undergoes thermal decarboxylation to generate difluorocarbene.[5]

-

Nucleophilic Attack: The starting phenol is deprotonated by the basic conditions of the reaction mixture (or by an added base) to form a more nucleophilic phenolate anion.

-

Carbene Trapping: The electron-deficient difluorocarbene is rapidly trapped by the phenolate anion. Subsequent protonation (typically from the solvent or during aqueous work-up) yields the final aryl difluoromethyl ether product.[4]

Caption: Mechanism of O-Difluoromethoxylation.

Experimental Protocol: O-Difluoromethoxylation

Materials & Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 1-Bromo-3-chloro-5-hydroxybenzene | C₆H₄BrClO | 207.45 | 4.15 g | 20.0 | 1.0 |

| Sodium 2-chloro-2,2-difluoroacetate | ClCF₂CO₂Na | 152.46 | 8.54 g | 56.0 | 2.8 |

| N,N-Dimethylformamide (DMF), dry | C₃H₇NO | 73.09 | 50 mL | - | - |

| Deionized Water | H₂O | 18.02 | 6 mL | - | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |

| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Procedure:

-

Reaction Setup:

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-3-chloro-5-hydroxybenzene (4.15 g, 20.0 mmol).

-

Add dry DMF (50 mL) and deionized water (6 mL) sequentially. Stir to dissolve the starting material.

-

Degas the solution by bubbling nitrogen through it for 30 minutes.[4]

-

-

Reaction Execution:

-

Under a positive pressure of nitrogen, add sodium 2-chloro-2,2-difluoroacetate (8.54 g, 56.0 mmol) to the flask in one portion.

-

Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.

-

Extract the aqueous phase with hexanes (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.[8]

-

Safety and Hazard Analysis

-

Sandmeyer Reaction: Aryl diazonium salts can be explosive when isolated and dry. Always prepare and use them in solution at low temperatures. Nitrogen gas is evolved during the reaction; ensure adequate ventilation. HBr is highly corrosive.

-

Difluoromethoxylation: DMF is a skin and respiratory irritant. Sodium chlorodifluoroacetate can release toxic fumes upon decomposition. The reaction should be performed in a well-ventilated fume hood.

-

General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. A thorough hazard analysis should be conducted before performing each reaction.[4]

References

- 1. sioc.ac.cn [sioc.ac.cn]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. chemscene.com [chemscene.com]

Physicochemical properties of "1-Bromo-3-chloro-5-(difluoromethoxy)benzene"

An In-depth Technical Guide to 1-Bromo-3-chloro-5-(difluoromethoxy)benzene for Advanced Research Applications

Introduction: A Versatile Fluorinated Building Block

This compound (CAS No. 1004112-67-7) is a halogenated aromatic compound of significant interest to the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its unique trifunctional substitution pattern—featuring a bromine atom, a chlorine atom, and a difluoromethoxy group—provides a platform for diverse and selective chemical transformations. The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, while the chloro and difluoromethoxy groups modulate the electronic properties of the benzene ring, influencing its reactivity and physicochemical characteristics.

The difluoromethoxy (-OCHF₂) moiety is particularly noteworthy. It is recognized as a bioisostere of hydroxyl or methoxy groups but offers superior metabolic stability and lipophilicity, properties that are highly sought after in modern drug design to enhance pharmacokinetic profiles. This guide provides a comprehensive overview of the core physicochemical properties, a plausible synthetic pathway, spectral characteristics, key reactivity, and essential safety protocols for this valuable research chemical.

Core Physicochemical Properties

Quantitative experimental data for this compound is not extensively published. However, a combination of data from chemical suppliers and computational models provides a solid foundation for its characterization. Properties such as boiling point and density are inferred from structurally similar compounds, a common practice in synthetic chemistry for initial experimental design.

| Property | Value / Description | Source |

| CAS Number | 1004112-67-7 | [2][3] |

| Molecular Formula | C₇H₄BrClF₂O | [2][3] |

| Molecular Weight | 257.46 g/mol | [2][3] |

| Synonym | 3-bromo-5-chloro-1-(difluoromethoxy)benzene | [2] |

| Appearance | Expected to be a colorless to light yellow liquid | Inferred from[4] |

| Calculated LogP | 3.7039 | [2] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

| Boiling Point | Estimated to be >200 °C at 760 mmHg | Inferred from[5][6] |

| Density | Estimated to be ~1.6 g/cm³ | Inferred from[6] |

| Purity (Commercial) | ≥97% | [2] |

Synthesis and Mechanistic Considerations

The core of this reaction is the deprotonation of the phenol by a strong base, potassium hydroxide (KOH), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic difluoromethyl source. While chlorodifluoromethane gas is a common reagent for this transformation, it requires specialized high-pressure equipment.[7]

Illustrative Experimental Protocol:

-

Reaction Setup: To a sealed pressure vessel, add 3-bromo-5-chlorophenol (1.0 eq), isopropyl alcohol (as solvent), and a 30% aqueous solution of potassium hydroxide (KOH) (approx. 5.0 eq).

-

Reagent Addition: Cool the mixture and introduce chlorodifluoromethane (CHClF₂) (approx. 5.0 eq) as a condensed gas.

-

Reaction Execution: Seal the vessel and heat the mixture to 80-90 °C with vigorous stirring for 18-24 hours. The progress can be monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, carefully vent any excess pressure. Separate the organic and aqueous layers.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with 2N NaOH solution and then with water to remove unreacted phenol and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or vacuum distillation to afford the pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectral Analysis and Structural Elucidation

While a published spectrum for the title compound is unavailable, its spectral features can be reliably predicted based on its structure and data from analogous molecules. These predictions are crucial for reaction monitoring and final product confirmation.

| Spectroscopy | Expected Features | Rationale & Comparative Evidence |

| ¹H NMR | • Aromatic Region (δ 7.0-7.5 ppm): Three signals, likely appearing as two triplets (or doublets of doublets) and one triplet, reflecting the 1,3,5-substitution pattern. • Difluoromethoxy Proton (δ 6.4-6.8 ppm): A characteristic triplet with a large coupling constant (¹J(H-F) ≈ 70-75 Hz). | The chemical shifts are typical for a substituted benzene ring. The key diagnostic signal is the -OCHF₂ proton; for the similar 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene, this signal appears as a triplet at δ 6.50 ppm with J(H-F) = 72 Hz.[7] |

| ¹³C NMR | • Aromatic Region (δ 110-160 ppm): Six distinct signals for the aromatic carbons. The carbon attached to the -OCHF₂ group will show a triplet due to C-F coupling. • Difluoromethoxy Carbon (δ 115-120 ppm): A prominent triplet with a large coupling constant (¹J(C-F) ≈ 240-250 Hz). | The number of signals confirms the substitution pattern. The large C-F coupling constant is a definitive indicator of the difluoromethoxy group. |

| IR Spectroscopy | • C-H stretch (aromatic): ~3100-3000 cm⁻¹ • C=C stretch (aromatic): ~1600-1450 cm⁻¹ • C-O stretch: ~1250-1050 cm⁻¹ • C-F stretch: Strong absorptions ~1100-1000 cm⁻¹ • C-Cl / C-Br stretch: <800 cm⁻¹ | These are standard absorption frequencies for the functional groups present. The strong C-F stretching bands are a key feature. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the chlorine and difluoromethoxy groups activates the aromatic ring, while the bromine atom provides a site for carbon-carbon bond formation.[1][8]

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bond in standard palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This selectivity allows for the precise introduction of alkyl, aryl, or alkynyl groups at the bromine position, serving as a cornerstone for building molecular complexity.[8] This is a foundational strategy in constructing novel scaffolds for potential APIs.

-

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is moderately activated towards SNAr by its electron-withdrawing substituents.[1] Under forcing conditions (high temperature, strong nucleophile), the chlorine atom can be displaced by nucleophiles like amines, alkoxides, or thiolates. This pathway allows for the introduction of diverse heteroatomic functionalities.

Caption: Key reactivity pathways for synthetic functionalization.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound should be handled with care, following standard laboratory safety protocols. Specific safety data is limited, so precautions should be based on analogous compounds like 1-bromo-3-chloro-5-fluorobenzene.[9]

| Hazard Category | Precautionary Measures & Information | Source |

| Health Hazards | Harmful if swallowed (Acute Tox. 4). Causes serious eye irritation (Eye Irrit. 2A). May cause skin and respiratory irritation. | [9] |

| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, chemically resistant gloves (e.g., nitrile), and a lab coat must be worn. All handling should be performed in a certified chemical fume hood. | [10][11] |

| Handling | Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames. | [10][12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials. | [2][10] |

| Incompatible Materials | Strong oxidizing agents. | [10] |

| Hazardous Decomposition | Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and toxic hydrogen halides (HBr, HCl, HF). | [10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [10] |

References

- 1. 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene | 1417567-85-1 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 1004112-67-7 | this compound - Moldb [moldb.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Bromo-3-chloro-5-methylbenzene | CAS#:329944-72-1 | Chemsrc [chemsrc.com]

- 6. innospk.com [innospk.com]

- 7. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. benchchem.com [benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 1-Bromo-3-chloro-5-(difluoromethoxy)benzene: A Key Building Block in Modern Chemistry

This guide provides a comprehensive technical overview of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene, a halogenated aromatic compound of increasing interest to researchers in the pharmaceutical and agrochemical industries. We will delve into its chemical identity, structural characteristics, a validated synthetic pathway, and its strategic applications in the development of complex molecules, grounded in the principles of modern medicinal chemistry.

Core Chemical Identity and Molecular Descriptors

This compound is a polysubstituted benzene derivative. The strategic placement of bromo, chloro, and difluoromethoxy groups on the aromatic ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.

A summary of its key identifiers is presented in the table below for quick reference.

| Identifier | Value | Source(s) |

| CAS Number | 1004112-67-7 | [1][2] |

| Molecular Formula | C₇H₄BrClF₂O | [1] |

| Molecular Weight | 257.46 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonym | 3-bromo-5-chloro-1-(difluoromethoxy)benzene | |

| Canonical SMILES | C1=C(C=C(C=C1Br)Cl)OC(F)F | |

| InChI Key | UYNYXNHTPBKQFI-UHFFFAOYSA-N | [3] |

Structural Elucidation and Physicochemical Rationale

The molecular architecture of this compound is key to its utility. The benzene core is substituted at positions 1, 3, and 5, a meta-substitution pattern that influences the electronic distribution and reactivity of the ring.

Caption: 2D structure of this compound.

The bromine and chlorine atoms are ortho- and para-directing deactivators, while the difluoromethoxy group is also deactivating due to the electron-withdrawing nature of the fluorine atoms. This electronic profile makes the molecule susceptible to nucleophilic aromatic substitution under certain conditions and provides distinct handles for regioselective cross-coupling reactions.

Synthesis Pathway and Experimental Protocol

Workflow for the Synthesis:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Analogue Synthesis):

This protocol is adapted from the synthesis of 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene and should be optimized for the specific substrate.[5]

-

Reaction Setup: In a sealed, pressure-rated flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-chlorophenol (1.0 eq.) in a suitable solvent such as isopropyl alcohol.

-

Base Addition: Add a solution of a strong base, such as 30% potassium hydroxide (KOH) in water (approx. 5 eq.), to the reaction mixture.

-

Reagent Introduction: Carefully introduce chlorodifluoromethane (CHClF₂, a gas) into the sealed vessel. This is typically done by condensing the gas into the cooled reaction vessel (approx. 5 eq.).

-

Heating and Reaction: Heat the sealed flask to 80-85°C for 18-24 hours. The reaction progress should be monitored by an appropriate technique, such as GC-MS or TLC.

-

Workup - Phase Separation: After cooling the reaction to room temperature, the organic and aqueous layers are separated.

-

Workup - Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with 2N NaOH and water.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, we can predict the key features based on the structure and data from analogous compounds.

-

¹H NMR: The spectrum would show signals for the three aromatic protons and one proton from the difluoromethoxy group.

-

The proton of the -OCHF₂ group would appear as a triplet due to coupling with the two fluorine atoms, likely in the range of δ 6.5-7.0 ppm.

-

The three aromatic protons would appear as distinct multiplets in the aromatic region (δ 7.0-7.5 ppm), with their splitting patterns determined by their meta-coupling to each other.

-

-

¹³C NMR: The spectrum would display seven distinct signals.

-

The carbon of the -OCHF₂ group would appear as a triplet due to one-bond coupling to the fluorine atoms.

-

Six signals would be present in the aromatic region, with the carbons directly attached to the electronegative bromine, chlorine, and oxygen atoms shifted downfield.

-

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for creating more complex molecules, particularly active pharmaceutical ingredients (APIs). The difluoromethoxy (-OCHF₂) group is a highly sought-after moiety in modern medicinal chemistry for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing metabolically labile groups (like a methoxy group, which is prone to O-demethylation by cytochrome P450 enzymes) with a difluoromethoxy group can significantly enhance a drug candidate's metabolic stability. This often leads to a longer plasma half-life and improved bioavailability.

-

Lipophilicity Modulation: The -OCHF₂ group increases lipophilicity, which can improve a molecule's ability to cross cell membranes. This effect is more moderate compared to the more common trifluoromethoxy (-OCF₃) group, offering medicinal chemists a tool for fine-tuning this critical property.

-

Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups. The acidic nature of its hydrogen atom allows it to function as a hydrogen bond donor, mimicking groups like hydroxyl (-OH) or thiol (-SH). This can help maintain crucial binding interactions with a biological target while improving metabolic properties.

The bromine and chlorine atoms on the ring serve as versatile synthetic handles. They can be selectively functionalized through a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the facile introduction of other molecular fragments to build complex drug scaffolds. This makes the title compound a valuable starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[6] While this specific molecule is not yet cited in the synthesis of a marketed drug, its analogs, such as 1-bromo-3,5-difluorobenzene, are recognized as crucial intermediates for APIs targeting a wide range of diseases.[7]

Conclusion

This compound is a specialized chemical intermediate with significant potential for researchers and drug development professionals. Its unique substitution pattern provides both strategic advantages through the inclusion of the difluoromethoxy group and synthetic versatility via its halogenated handles. As the demand for metabolically robust and finely-tuned drug candidates continues to grow, the importance of building blocks like this is set to increase, making it a key component in the synthetic chemist's toolbox for developing the next generation of therapeutics and advanced materials.

References

- 1. 1004112-67-7 | this compound - Moldb [moldb.com]

- 2. parchem.com [parchem.com]

- 3. 1-Bromo-3-chloro-5-[chloro(difluoro)methoxy]benzene | 1417567-85-1 | Benchchem [benchchem.com]

- 4. 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Spectroscopic data (NMR, IR, MS) for "1-Bromo-3-chloro-5-(difluoromethoxy)benzene"

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound this compound (CAS No. 1004112-67-7).[1][2][3][4] As a halogenated aromatic compound, it serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Accurate structural elucidation and purity assessment are paramount for its application in research and development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of its spectral features. The methodologies provided herein are grounded in established spectroscopic principles and serve as a practical reference for scientists engaged in the synthesis and analysis of this and structurally related compounds.

Chapter 1: Molecular Structure and Physicochemical Properties

This compound is a substituted benzene ring with the molecular formula C₇H₄BrClF₂O and a molecular weight of 257.46 g/mol .[1][2][3] The strategic placement of bromo, chloro, and difluoromethoxy groups on the aromatic ring at positions 1, 3, and 5 respectively, imparts unique chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1004112-67-7 | [1][2] |

| Molecular Formula | C₇H₄BrClF₂O | [1][2][3] |

| Molecular Weight | 257.46 g/mol | [1][2][3] |

| SMILES | FC(F)OC1=CC(Cl)=CC(Br)=C1 | [1] |

| Purity (Typical) | ≥97% | [1][2] |

Chapter 2: Spectroscopic Characterization Workflow

The confirmation of the chemical structure of a synthesized compound like this compound is a systematic process. It involves a multi-technique approach where each spectroscopic method provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression from sample reception to final structure validation.

Caption: Workflow for Spectroscopic Analysis and Structure Validation.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about the substitution pattern on the benzene ring.

¹H NMR Spectroscopy: Predicted Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-2, H-4, H-6 Protons: Due to the 1,3,5-substitution pattern, the protons at positions 2, 4, and 6 are chemically non-equivalent.

-

The proton at C-2 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants), coupled to the protons at C-4 and C-6.

-

The proton at C-4 will also appear as a triplet, coupled to H-2 and H-6.

-

The proton at C-6 will similarly be a triplet.

-

Chemical shifts will be in the aromatic region, generally between 7.0 and 7.5 ppm, influenced by the deshielding effects of the halogens and the methoxy group.

-

-

Difluoromethoxy Proton (-OCHF₂): The single proton of the difluoromethoxy group will exhibit a characteristic triplet signal due to coupling with the two adjacent fluorine atoms (¹J-H-F coupling). This signal is expected to appear further downfield, typically in the range of 6.5-7.0 ppm.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum will show signals for all seven carbon atoms in the molecule.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electronegative substituents (Br, Cl, O) will be significantly shifted.

-

C-1 (C-Br): Expected around 123 ppm.

-

C-3 (C-Cl): Expected around 135 ppm.

-

C-5 (C-O): Expected around 150-160 ppm, showing coupling to fluorine.

-

C-2, C-4, C-6: These carbons will appear in the typical aromatic region of 110-130 ppm.

-

-

Difluoromethoxy Carbon (-OCHF₂): This carbon will show a prominent triplet due to one-bond coupling with the two fluorine atoms (¹J-C-F). Its chemical shift is expected to be in the range of 110-120 ppm.

Data Summary Table

Table 2: Predicted NMR Spectroscopic Data

| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 7.3 - 7.5 | m | 3H, Ar-H |

| ~ 6.5 - 7.0 | t | 1H, -OCHF₂ | |

| ¹³C NMR | ~ 155 | t | C-O |

| ~ 135 | s | C-Cl | |

| ~ 123 | s | C-Br | |

| ~ 110 - 130 | m | Ar-C | |

| ~ 115 | t | -OCHF₂ |

(Note: 'm' denotes multiplet, 't' denotes triplet, 's' denotes singlet. Predicted shifts are based on analogous structures and general principles.)

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Standard Addition (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer's spinner turbine for analysis.

Chapter 4: Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring and its various substituents.

Interpretation of Key Absorptions

-

C-H Aromatic Stretch: A group of weak to medium bands is expected above 3000 cm⁻¹, characteristic of C-H stretching in the benzene ring.

-

C=C Aromatic Stretch: Sharp, medium-intensity peaks will appear in the 1400-1600 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the aromatic ring.

-

C-F Stretch: The most intense and characteristic peaks in the spectrum will be due to the C-F stretching vibrations of the difluoromethoxy group. These are typically very strong and sharp, appearing in the 1000-1200 cm⁻¹ region.

-

C-O Stretch: The C-O ether linkage will show a strong absorption band, typically around 1200-1250 cm⁻¹.

-

C-Cl Stretch: A medium to strong absorption is expected in the 700-850 cm⁻¹ region.

-

C-Br Stretch: A medium to strong absorption is expected in the 500-650 cm⁻¹ region.[5]

Data Summary Table

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1250 - 1200 | Strong | C-O Stretch |

| 1200 - 1000 | Very Strong | C-F Stretch |

| 850 - 700 | Strong | C-Cl Stretch |

| 650 - 500 | Medium | C-Br Stretch |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of liquid or solid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the center of the ATR crystal.

-

Pressure Application: If it is a solid sample, lower the press arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Chapter 5: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It is particularly useful for halogenated compounds due to the characteristic isotopic patterns of bromine and chlorine.

Molecular Ion and Isotopic Pattern

The molecular weight of this compound is 257.46. The mass spectrum will show a cluster of peaks for the molecular ion (M⁺) due to the natural abundance of isotopes of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

-

M⁺ Peak: The peak corresponding to the molecule with ⁷⁹Br and ³⁵Cl will be observed at m/z 256.

-

M+2 Peak: This peak will be a combination of molecules containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. It will be very intense, nearly equal in height to the M⁺ peak.

-

M+4 Peak: This peak corresponds to the molecule with ⁸¹Br and ³⁷Cl and will be of lower intensity.

The relative intensities of the M⁺, M+2, and M+4 peaks provide a distinct signature confirming the presence of one bromine and one chlorine atom.

Fragmentation Analysis

Under electron ionization (EI), the molecular ion can fragment. Common fragmentation pathways for halobenzenes include the loss of halogen atoms or the substituent group.

-

[M - Br]⁺: Loss of a bromine radical.

-

[M - Cl]⁺: Loss of a chlorine radical.

-

[M - OCHF₂]⁺: Loss of the difluoromethoxy group.

-

Further fragmentation of the aromatic ring.

Data Summary Table

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Predicted Identity | Notes |

| 256, 258, 260 | [M]⁺ | Molecular ion cluster, characteristic isotopic pattern for BrCl |

| 177, 179 | [M - Br]⁺ | Loss of Bromine |

| 221, 223 | [M - Cl]⁺ | Loss of Chlorine |

| 191 | [M - OCHF₂]⁺ | Loss of difluoromethoxy group |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.

-

GC Separation: The compound travels through a capillary column (e.g., a DB-5ms column) where it is separated from any impurities based on its boiling point and interaction with the stationary phase. A temperature gradient program is typically used.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization at 70 eV).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Chapter 6: Integrated Spectroscopic Analysis and Conclusion

The structural confirmation of this compound is achieved through the synergistic interpretation of NMR, IR, and MS data.

-

MS confirms the molecular weight and the presence of one bromine and one chlorine atom through the unique isotopic pattern.

-

IR spectroscopy identifies the key functional groups: the aromatic ring, the C-F bonds of the difluoromethoxy group, and the C-Br and C-Cl bonds.

-

NMR spectroscopy provides the definitive structural arrangement, confirming the 1,3,5-substitution pattern on the benzene ring and the presence of the -OCHF₂ group.

Together, these techniques provide a self-validating system for the unambiguous identification and purity assessment of this compound, which is a critical step in any research or development pipeline that utilizes this versatile chemical intermediate.

References

Molecular structure and conformation of "1-Bromo-3-chloro-5-(difluoromethoxy)benzene"

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound (CAS No. 1004112-67-7).[1][2] As a halogenated aromatic compound featuring the increasingly important difluoromethoxy group, this molecule serves as a pertinent case study for understanding the interplay of steric and electronic effects that govern molecular geometry and conformational preference. This document outlines a proposed synthetic route, predicts key spectroscopic signatures for structural verification, and details a robust computational workflow using Density Functional Theory (DFT) for in-depth conformational analysis. The insights and methodologies presented herein are designed for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel fluorinated building blocks.

Introduction and Chemical Identity

This compound is a polysubstituted aromatic ether. The benzene core is functionalized with three distinct substituents: a bromine atom, a chlorine atom, and a difluoromethoxy (-OCHF₂) group, arranged in a 1,3,5- or meta-substitution pattern. The presence of both halogens and the difluoromethoxy moiety makes this compound a potentially valuable, yet structurally complex, intermediate in medicinal chemistry and materials science. The difluoromethoxy group, in particular, is recognized as a bioisostere of hydroxyl or thiol groups, capable of modulating physicochemical properties such as lipophilicity and metabolic stability in drug candidates.[3]

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| CAS Number | 1004112-67-7 | [1][2][4] |

| Molecular Formula | C₇H₄BrClF₂O | [1][] |

| Molecular Weight | 257.46 g/mol | [1][2][4] |

| SMILES | FC(F)OC1=CC(Cl)=CC(Br)=C1 | [1] |

| InChI Key | IVRGKKXJURVLGX-UHFFFAOYSA-N | [] |

Proposed Synthesis Pathway

While specific synthetic preparations for this exact molecule are not extensively detailed in peer-reviewed literature, a highly plausible route can be designed based on established methods for synthesizing aryl ethers. A common and effective method involves the difluoromethylation of a corresponding phenol.

The proposed synthesis starts from the commercially available 3-bromo-5-chlorophenol. This precursor is subjected to a Williamson ether-type reaction using a suitable difluoromethylating agent, such as chlorodifluoromethane (CHClF₂), under basic conditions.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a sealed, high-pressure reaction vessel, add 3-bromo-5-chlorophenol (1.0 eq.), a suitable base such as potassium hydroxide (KOH, ~4.0 eq.), and a polar aprotic solvent like isopropanol.

-

Difluoromethylation: Cool the vessel and carefully introduce chlorodifluoromethane (CHClF₂, ~4.0-5.0 eq.) as a gas or condensed liquid.

-

Reaction Conditions: Seal the vessel and heat the mixture to approximately 80-90°C. The reaction is typically maintained for 12-24 hours with vigorous stirring. The progress can be monitored by GC-MS or TLC analysis of aliquots. Causality: The elevated temperature and pressure are necessary to ensure the reactivity of the gaseous chlorodifluoromethane with the phenoxide intermediate.

-

Work-up and Isolation: After cooling to room temperature, carefully vent any excess pressure. The reaction mixture is transferred to a separatory funnel, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is then purified via column chromatography on silica gel to yield the pure this compound.

This protocol is adapted from analogous syntheses of fluorinated aryl ethers.[6]

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized product. Based on the structures of similar halogenated and fluorinated benzene derivatives, the following spectral characteristics are anticipated.[7][8][9]

-

¹H NMR: The aromatic region should display three signals, each corresponding to one of the protons on the benzene ring. Due to the meta-substitution pattern, these protons will likely appear as closely spaced multiplets or apparent triplets/doublets of doublets. The most characteristic signal will be the proton of the difluoromethoxy group (-OCHF₂), which will appear as a triplet due to coupling with the two fluorine atoms (¹J-H-F coupling constant around 70-75 Hz).

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative substituents. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: A single resonance is expected, appearing as a doublet due to coupling with the single proton of the difluoromethoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), providing definitive confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the aromatic ring (~3000-3100 cm⁻¹), C=C stretching within the ring (~1400-1600 cm⁻¹), strong C-F stretching bands (~1000-1150 cm⁻¹), and C-O-C stretching for the ether linkage.

Molecular Structure and Conformational Analysis

The core of this guide focuses on the three-dimensional structure and conformational preferences of the title molecule, dominated by the rotation around the C(aryl)-O bond of the difluoromethoxy group. Unlike a simple methoxy group which often prefers a planar conformation to maximize resonance, bulkier and more electronegative groups like -OCHF₂ and -OCF₃ often adopt non-planar (perpendicular or gauche) conformations to mitigate steric and electrostatic repulsion.[10]

A rigorous understanding of this conformational landscape is best achieved through computational chemistry.

Proposed Computational Workflow: A DFT-Based Approach

Density Functional Theory (DFT) provides a robust balance of accuracy and computational cost for studying molecular conformations.[11][12] The following workflow outlines a self-validating protocol for this analysis.

-

Initial Structure Generation: Construct the 3D structure of this compound.

-

Conformational Search via PES Scan:

-

Methodology: Employ a DFT functional, such as B3LYP, with a suitable basis set like 6-311+G(d,p).[13][14]

-

Procedure: Perform a relaxed Potential Energy Surface (PES) scan by systematically rotating the C(aryl)-C(aryl)-O-C dihedral angle from 0° to 180° in discrete steps (e.g., 10-15°). At each step, the dihedral angle is fixed while all other geometric parameters are optimized.

-

Causality: This scan identifies all low-energy conformers (energy minima) and the transition states (energy maxima) that separate them, providing a complete picture of the rotational energy barrier.

-

-

Optimization and Frequency Calculation:

-

Procedure: The geometries corresponding to the minima and maxima on the PES scan are then fully optimized without constraints. Following optimization, a frequency calculation is performed on each stationary point.

-

Validation: A true minimum will have zero imaginary frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotational motion. This step validates the nature of each identified structure.

-

-

Energetic Analysis: From the frequency calculations, obtain the Gibbs free energies to determine the relative populations of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution.

Caption: Workflow for DFT-based conformational analysis.

Anticipated Results and Structural Insights

Based on studies of related molecules like fluoro- and trifluoromethoxybenzenes, it is anticipated that the conformational landscape will be dominated by two key structures:[10]

-

Perpendicular Conformer: The C-O-C plane is orthogonal (dihedral angle ≈ 90°) to the plane of the benzene ring. This conformation minimizes steric repulsion between the -CHF₂ group and the ortho-hydrogens of the benzene ring.

-

Planar Conformer: The C-O-C plane is coplanar with the benzene ring (dihedral angle ≈ 0° or 180°). This conformation is generally destabilized by steric clashes but could be influenced by electronic factors.

The PES scan is expected to reveal that the perpendicular conformer is the global minimum, with the planar conformer representing the transition state for rotation. The energy difference between these two would define the rotational barrier.

Table 2: Hypothetical Conformational Analysis Data

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Perpendicular | ~90° | 0.00 (Global Minimum) | ~2.5 D |

| Planar | 0° / 180° | ~1.5 - 3.0 (Transition State) | ~1.8 D |

Note: These values are illustrative estimates based on literature for similar compounds.[10]

The preference for a non-planar structure significantly impacts the molecule's overall shape, polarity, and potential intermolecular interactions, which are critical parameters in drug design and materials science.

Conclusion

This compound represents a structurally interesting building block whose properties are dictated by a delicate balance of steric and electronic effects from its multiple substituents. This guide has presented a viable synthetic strategy and outlined a comprehensive framework for its structural and conformational characterization. The proposed DFT-based computational workflow provides a reliable path to understanding the molecule's three-dimensional geometry, predicting a preference for a non-planar, perpendicular conformation of the difluoromethoxy group. This detailed analytical and theoretical approach serves as a robust template for the investigation of other novel substituted aromatic compounds, enabling a deeper understanding of their structure-property relationships.

References

- 1. chemscene.com [chemscene.com]

- 2. 1004112-67-7 | this compound - Moldb [moldb.com]

- 3. (DIFLUOROMETHOXY)BENZENE_TargetMol [targetmol.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 6. 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 12. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

The Synthetic Versatility of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of 1-Bromo-3-chloro-5-(difluoromethoxy)benzene, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. We will explore its synthesis, characterization, and predictable behavior in a range of pivotal organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic and steric properties of this versatile building block. The insights provided are grounded in established chemical principles and data from analogous compounds, offering a predictive framework for its application in novel synthetic endeavors.

Introduction: A Molecule of Strategic Importance

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds.[1] The difluoromethoxy group (-OCF₂H) is particularly noteworthy for its ability to serve as a lipophilic hydrogen bond donor and for its enhanced metabolic stability compared to a methoxy group.[1] this compound emerges as a highly valuable synthon, presenting multiple, differentially reactive sites for sequential, controlled functionalization. This guide will dissect the reactivity of its three key functional handles: the aryl bromide, the aryl chloride, and the difluoromethoxy-substituted aromatic core.

Physicochemical & Spectroscopic Profile

While specific experimental data for this compound is not extensively published, we can infer its properties from available data and analysis of its constituent parts.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₇H₄BrClF₂O | [2] |

| Molecular Weight | 257.46 g/mol | [2][3] |

| CAS Number | 1004112-67-7 | [2] |

| Appearance | Colorless to light yellow liquid | Inferred from similar compounds like 1-Bromo-3,5-difluorobenzene.[4] |

| LogP | 3.7039 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, each corresponding to the protons on the benzene ring. The proton ortho to the difluoromethoxy group will likely appear as a triplet due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR will display signals for the six aromatic carbons, with those bonded to halogens or the difluoromethoxy group showing characteristic shifts. The carbon of the difluoromethoxy group will appear as a triplet due to C-F coupling.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms of the difluoromethoxy group, likely appearing as a doublet due to coupling with the geminal proton.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned in two key steps, starting from commercially available precursors.

Diagram of Synthetic Pathway

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 3-Bromo-5-chlorophenol

The synthesis of the key intermediate, 3-bromo-5-chlorophenol, can be achieved from 3-bromo-5-chloroaniline via a diazotization reaction followed by hydrolysis. Patents CN101735023A and CN101735023B describe the preparation of this compound.[5][6]

Experimental Protocol:

-

Diazotization: To a stirred solution of 3-bromo-5-chloroaniline in aqueous sulfuric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is monitored for the complete consumption of the starting aniline.

-

Hydrolysis: The resulting diazonium salt solution is then carefully added to boiling water. The diazonium group is replaced by a hydroxyl group, leading to the formation of 3-bromo-5-chlorophenol.

-

Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Step 2: O-Difluoromethylation of 3-Bromo-5-chlorophenol

The introduction of the difluoromethoxy group can be accomplished through the reaction of 3-bromo-5-chlorophenol with a difluorocarbene precursor. Sodium chlorodifluoroacetate is a convenient and effective reagent for this transformation.[2][7]

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, 3-bromo-5-chlorophenol, cesium carbonate, and sodium chlorodifluoroacetate are combined in a solvent mixture of dimethylformamide (DMF) and water.

-

Reaction Execution: The mixture is heated to a specified temperature (typically around 100-120 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, is then purified by column chromatography.

Reactivity Profile: A Trifecta of Functional Handles

The synthetic utility of this compound lies in the differential reactivity of its three main components: the C-Br bond, the C-Cl bond, and the aromatic ring itself.

Diagram of Reactivity Sites

Caption: Overview of potential reaction sites and their relative reactivities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen bonds are prime sites for palladium-catalyzed cross-coupling reactions, with the C-Br bond being significantly more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization.

This reaction is a powerful method for C-C bond formation. It is anticipated that this compound will readily undergo Suzuki-Miyaura coupling at the C-Br position.[8][9]

Proposed Experimental Protocol:

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent and Execution: Add a suitable solvent system (e.g., toluene/water, dioxane/water) and heat the mixture to the required temperature (typically 80-110 °C) until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the product is purified by chromatography.

For the formation of C-N bonds, the Buchwald-Hartwig amination is the reaction of choice.[10][11] Similar to the Suzuki coupling, the C-Br bond will be the primary site of reaction.

Proposed Experimental Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound, the desired amine, a palladium pre-catalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOtBu, LHMDS).

-

Solvent and Execution: Add an anhydrous aprotic solvent (e.g., toluene, dioxane) and heat the reaction mixture (typically 80-110 °C) until completion.

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography.

Organometallic Transformations

The formation of a Grignard reagent is expected to occur selectively at the more reactive C-Br bond.[12] Extreme care must be taken to ensure anhydrous conditions to prevent quenching of the highly basic Grignard reagent.

Proposed Experimental Protocol:

-

Apparatus and Reagent Preparation: All glassware must be rigorously dried. Magnesium turnings are placed in a flask under an inert atmosphere with anhydrous ether or THF.

-

Initiation and Addition: A small amount of this compound solution in the chosen solvent is added to initiate the reaction. The remaining solution is then added dropwise to maintain a gentle reflux.

-

Application: The resulting Grignard reagent can be used immediately in subsequent reactions with various electrophiles (e.g., aldehydes, ketones, CO₂).

At low temperatures, treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) is expected to result in selective halogen-metal exchange at the C-Br position. This provides an alternative route to a nucleophilic aromatic species.

Nucleophilic and Electrophilic Aromatic Substitution

The electronic properties of the substituents significantly influence the reactivity of the aromatic ring. The bromo, chloro, and difluoromethoxy groups are all electron-withdrawing by induction, deactivating the ring towards electrophilic aromatic substitution (EAS). The difluoromethoxy group is considered a moderate electron-withdrawing substituent.[13] The halogens are ortho-, para-directing deactivators, while the difluoromethoxy group is also expected to be an ortho-, para-director due to the lone pairs on the oxygen atom, although its directing effect will be attenuated by the strong inductive withdrawal of the fluorine atoms.

For nucleophilic aromatic substitution (SNAr), the presence of multiple electron-withdrawing groups can activate the ring towards attack by strong nucleophiles, although harsh conditions may be required.

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising and versatile building block for organic synthesis. Its differentiated halogenated sites allow for selective and sequential functionalization through a variety of modern synthetic methodologies. The presence of the difluoromethoxy group imparts unique electronic properties and offers a handle for introducing a valuable pharmacophore. This guide provides a comprehensive, albeit predictive, reactivity profile to aid researchers in the strategic design of novel synthetic routes towards complex and biologically relevant molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. orgsyn.org [orgsyn.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN101735023A - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

- 6. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. benchchem.com [benchchem.com]

- 13. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction: The Rise of a Privileged Functional Group

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The -OCF₂H group is often considered a privileged functional group due to its ability to enhance the efficacy of drug candidates by improving metabolic stability, increasing cellular membrane permeability, and refining pharmacokinetic profiles.[2] Its growing presence in FDA-approved drugs, such as the proton pump inhibitor Pantoprazole and the PDE4 inhibitor Roflumilast, underscores its significance in contemporary drug discovery.[3][4]

Part 1: Decoding the Physicochemical Persona of the Difluoromethoxy Group

The difluoromethoxy group offers a nuanced alternative to the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] Its properties are often intermediate, providing a greater degree of control for fine-tuning molecular characteristics.[1]

Lipophilicity: A Tale of "Dynamic" Character

The lipophilicity of a molecule, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, is significantly influenced by the -OCF₂H group.[1][2] It generally increases lipophilicity compared to a methoxy group, but to a lesser extent than the trifluoromethoxy group, offering a valuable middle ground for optimization.[3]

The Hansch hydrophobicity parameter (π), a measure of a substituent's lipophilicity, highlights this trend. A positive π value indicates an increase in the lipophilicity of the parent molecule.[1] Molecules containing the -OCF₂H group can exhibit "dynamic lipophilicity," where they can alter their lipophilicity based on their chemical environment through rotation around the O–CF₂H bond.[2]

Table 1: Comparative Physicochemical Properties of Anisole and its Fluorinated Analogs [3]

| Compound | Substituent | logP | Hammett Constant (σp) |

| Anisole | -OCH₃ | 2.11 | -0.27 |

| Difluoromethoxybenzene | -OCF₂H | 2.37 | +0.14 |

| Trifluoromethoxybenzene | -OCF₃ | 2.85 | +0.35 |

Note: logP values are representative and can vary based on the specific molecule and experimental conditions.

The "Lipophilic Hydrogen Bond Donor": A Paradigm Shift

A key and somewhat counterintuitive feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor.[1][5] The two highly electronegative fluorine atoms polarize the C-H bond, imparting it with sufficient acidity to engage in hydrogen bonding interactions.[1][6] This characteristic is not observed in the methoxy or trifluoromethoxy groups and is a crucial aspect of its utility in drug design.[1]

The strength of this interaction can be quantified by the Abraham hydrogen bond acidity parameter (A). Studies have shown that the difluoromethyl group acts as a hydrogen bond donor on a scale similar to that of thiophenol and aniline.[7][8][9] This capability allows the difluoromethoxy group to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or even enhancing binding affinity to biological targets.[1][10]

Electronic Effects and pKa Modulation

With a Hammett sigma constant (σp) of approximately +0.14, the difluoromethoxy group is a weakly electron-withdrawing group.[3] This electron-withdrawing nature can influence the acidity or basicity (pKa) of nearby functional groups.[1] This can be strategically employed to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[1] For instance, the introduction of an electron-withdrawing group onto an aryl ring can decrease the pKa of a leaving phenol in an aromatic sulfamate ester, leading to greater instability.[11]

Part 2: Strategic Applications in Drug Design and Development

The unique physicochemical profile of the difluoromethoxy group translates into several strategic advantages in the drug design and optimization process.[1]

Bioisosterism: A Versatile Mimic

The -OCF₂H group can act as a bioisostere for several common functional groups, enabling medicinal chemists to fine-tune molecular properties while retaining biological activity.[1][5]

-

Hydroxyl and Thiol Groups: Its capacity to act as a hydrogen bond donor makes it a suitable replacement for these groups, often with the added benefit of improved metabolic stability.[1][10]

-

Methoxy Group: Replacing a metabolically labile methoxy group with a difluoromethoxy group can effectively block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life.[1] This substitution also introduces a hydrogen bond donor capability not present in the original methoxy group.[1]

Caption: Bioisosteric replacement of a methoxy group with a difluoromethoxy group.

Enhancing Metabolic Stability: The Power of the C-F Bond

The high strength of the carbon-fluorine bond is a key contributor to the metabolic stability of the difluoromethoxy group.[1][12] This moiety is significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to the methoxy group.[1][12] This increased stability can lead to a longer drug half-life, reduced clearance, and potentially a lower required dose.[1] By blocking sites susceptible to metabolism, such as O-demethylation, the -OCF₂H group can significantly improve a drug candidate's pharmacokinetic profile.[1][12]

Caption: The difluoromethoxy group as a metabolic shield against O-demethylation.

Case Studies: The -OCF₂H Group in Action

The utility of the difluoromethoxy group is exemplified by its presence in several FDA-approved drugs.

-

Pantoprazole (Protonix®): This proton pump inhibitor, used for treating acid-related disorders, features a difluoromethoxy group on its benzimidazole ring. This group is crucial for the drug's chemical stability and contributes to its mechanism of action.[3] Pantoprazole is a prodrug that is activated in the acidic environment of parietal cells, where it irreversibly inhibits the H⁺/K⁺-ATPase proton pump.[3]

-

Roflumilast (Daliresp®): A selective phosphodiesterase-4 (PDE4) inhibitor for the treatment of chronic obstructive pulmonary disease (COPD), Roflumilast's difluoromethoxy group contributes to its potency and metabolic stability.[3] By inhibiting PDE4, Roflumilast increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a reduction in inflammation.[3]

Part 3: Synthetic Methodologies for Introducing the -OCF₂H Group

The incorporation of the difluoromethoxy group can be achieved through several synthetic routes, with the O-difluoromethylation of phenols being a common and effective method.[1] Recent advances in visible-light photoredox catalysis have also provided novel and mild strategies for the synthesis of difluoromethoxylated compounds.[2]

General Protocol for O-Difluoromethylation of Phenols

A representative method for the synthesis of aryl difluoromethyl ethers involves the use of a difluorocarbene precursor.[13]

Experimental Protocol: Synthesis of 4-Bromo(difluoromethoxy)benzene [13]

-

Reaction Setup: To a flask, add potassium hydroxide (10 equivalents) and water. Stir until the KOH is nearly dissolved.

-

Addition of Phenol: Add 4-bromophenol (1 equivalent) and stir for 30 minutes.

-

Solvent and Heating: Add 1,4-dioxane and heat the mixture to 50 °C.

-

Difluorocarbene Source: Introduce a source of difluorocarbene. Historically, chlorodifluoromethane (Freon 22) was used, but due to its ozone-depleting properties, alternatives are now favored.[13] Fluoroform (CHF₃), a non-ozone-depleting and inexpensive gas, can be used as a difluorocarbene source in a two-phase system.[13]

-

Reaction Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, the reaction is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired aryl difluoromethyl ether.

Caption: General workflow for the synthesis of aryl difluoromethyl ethers.

Part 4: Conclusion and Future Perspectives

The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a powerful strategy for optimizing the properties of drug candidates.[1] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. As synthetic methods for its introduction continue to evolve and become more efficient, the strategic application of the difluoromethoxy group is poised to play an even more prominent role in the future of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 7. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]